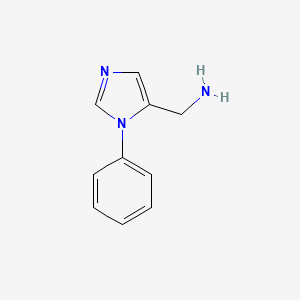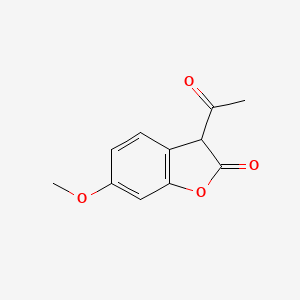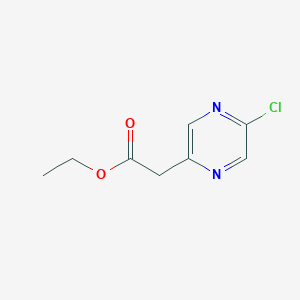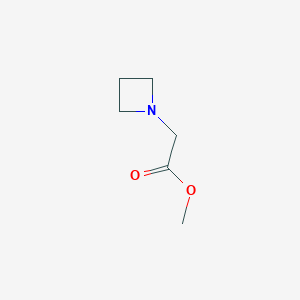![molecular formula C20H13N B13662971 5H-Naphtho[2,3-b]carbazole CAS No. 248-96-4](/img/structure/B13662971.png)
5H-Naphtho[2,3-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Naphtho[2,3-b]carbazole: is an aromatic heterocyclic compound with the molecular formula C20H13N and a molecular weight of 267.3239 g/mol . It is a fused polycyclic structure that includes both naphthalene and carbazole moieties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Naphtho[2,3-b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the B(C6F5)3-catalyzed [4 + 2] cyclization reaction , which efficiently produces carbazole derivatives . This method is advantageous due to its simple operation, broad substrate range, high atomic economy, and low catalyst loading.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of polymerization techniques and electropolymerization of carbazole derivatives . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5H-Naphtho[2,3-b]carbazole undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are facilitated by reagents like bromine (Br2) and chlorine (Cl2).
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) and ethanol.
Substitution: Bromine (Br2) and chlorine (Cl2) in solvents like carbon tetrachloride (CCl4) and chloroform (CHCl3).
Major Products Formed: The major products formed from these reactions include various substituted carbazole derivatives and oxidized carbazole compounds .
Scientific Research Applications
5H-Naphtho[2,3-b]carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5H-Naphtho[2,3-b]carbazole exerts its effects involves its interaction with molecular targets and pathways . It can act as an electron donor or acceptor , facilitating various redox reactions . The compound’s planar structure allows it to intercalate into DNA, potentially disrupting biological processes .
Comparison with Similar Compounds
- Naphtho[2,3-c]carbazole
- Naphtho[1,2-b]carbazole
- Poly(2,7-carbazole)
- Poly(3,6-carbazole)
Comparison: 5H-Naphtho[2,3-b]carbazole is unique due to its specific fused ring structure , which imparts distinct electronic and photophysical properties . Compared to other carbazole derivatives, it exhibits higher thermal stability and unique redox properties , making it suitable for specialized applications in optoelectronics and biomedical research .
Properties
CAS No. |
248-96-4 |
|---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
10-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-2-6-14-10-16-12-20-18(11-15(16)9-13(14)5-1)17-7-3-4-8-19(17)21-20/h1-12,21H |
InChI Key |
MEXWZXCQQQYPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





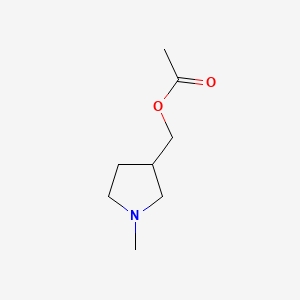

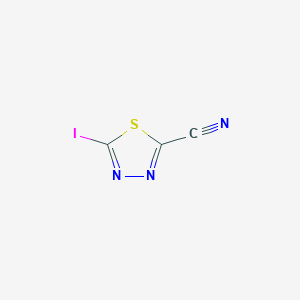

![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)
